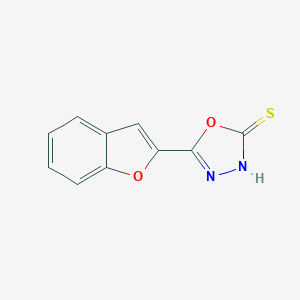

5-(1-苯并呋喃-2-基)-1,3,4-恶二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran compounds has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .科学研究应用

在缓蚀中的应用

缓蚀性能:一项研究调查了 1,3,4-恶二唑衍生物在硫酸中对低碳钢的缓蚀性能。这些衍生物在低碳钢表面形成保护层,表明它们具有作为缓蚀剂的潜力。这些发现得到了多种方法的支持,包括重量法、电化学和 SEM 研究以及计算方法。吸附特性表明混合物理吸附和化学吸附机制 (Ammal、Prajila 和 Joseph,2018)。

在抗菌活性中的应用

合成和抗菌活性:另一项研究重点关注 1,3,4-恶二唑衍生物的合成及其抗菌活性。这些化合物针对细菌、霉菌和酵母进行了测试。该研究详细介绍了合成过程,并强调了这些化合物的显着抗菌潜力 (Tien、Tran Thi Cam、Bui Manh 和 Dang,2016)。

抗菌和抗真菌活性:另一项研究报道了 1,3,4-恶二唑衍生物的合成和生物活性,重点关注其抗菌和抗真菌特性。这些化合物表现出显着的活性,强调了它们在治疗应用中的潜力 (Raju,2015)。

在抗真菌活性中的应用

针对木材降解真菌的抗真菌剂:合成了一系列新型苯并呋喃-1,3,4-恶二唑杂化物,并评估了它们对木材降解真菌的抗真菌潜力。该研究提供了这些化合物合成途径和抗真菌功效的见解,突出了它们作为抗真菌剂的潜力 (Hosseinihashemi、Toolabi、Abedinifar、Moghimi、Jalaligoldeh、Paknejad、Arabahmadi 和 Foroumadi,2019)。

安全和危害

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, “5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol”, being a benzofuran derivative, may also hold promise in future drug discovery and development efforts.

作用机制

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . Therefore, it can be inferred that the compound might interact with a variety of biological targets.

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial and antioxidant activities . The introduction of a hydroxyl group at the carbonyl carbon has been found to enhance the antioxidant property, while the antimicrobial activity decreased .

Biochemical Pathways

Benzofuran derivatives have been reported to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound might interact with multiple biochemical pathways.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Benzofuran derivatives have been reported to exhibit antimicrobial and antioxidant activities . These activities suggest that the compound might have a significant impact at the molecular and cellular levels.

属性

IUPAC Name |

5-(1-benzofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c15-10-12-11-9(14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDBHDMLDUGSMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NNC(=S)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548187 |

Source

|

| Record name | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | |

CAS RN |

112521-75-2 |

Source

|

| Record name | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。